Trolnitrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Trolnitrate can be synthesized from triethanolamine through a nitration process. The reaction involves the use of nitric acid and acetic anhydride as reagents. The process typically occurs in the presence of water, and the reaction conditions must be carefully controlled to ensure the successful formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trolnitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced nitrogen-containing products.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, acetic anhydride, and various reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different nitrogen oxides, while reduction reactions may produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Trolnitrate has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.

Biology: this compound’s vasodilator activity makes it useful in biological research, particularly in studies related to cardiovascular health and the mechanisms of vasodilation.

Medicine: In medicine, this compound is used to prevent or alleviate angina pectoris attacks. Its ability to dilate coronary vessels helps improve blood flow and reduce the risk of heart-related complications.

Industry: this compound is used in the production of various industrial chemicals and materials. .

Mechanism of Action

Trolnitrate exerts its effects primarily through its vasodilator activity. The compound works by relaxing smooth muscle cells in the walls of blood vessels, leading to their dilation. This action is similar to that of other organic nitrates, such as nitroglycerin. The molecular targets and pathways involved in this process include the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels, which leads to smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Nitroglycerin: Like trolnitrate, nitroglycerin is an organic nitrate with vasodilator activity. It is commonly used to treat angina pectoris and other cardiovascular conditions.

Isosorbide dinitrate: Another organic nitrate, isosorbide dinitrate, is used for similar purposes as this compound and nitroglycerin.

Amyl nitrite: This compound is also a vasodilator and is used in the treatment of angina pectoris.

Uniqueness of this compound

This compound is unique due to its specific chemical structure and properties. Its ability to form stable biphosphate salts, such as metamine, makes it particularly useful in certain medical and industrial applications. Additionally, its synthesis from triethanolamine provides a distinct route compared to other organic nitrates .

Biological Activity

Trolnitrate, a compound belonging to the class of nitrates, has garnered attention for its potential biological activities, particularly in cardiovascular applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound functions primarily as a vasodilator, which means it helps to widen blood vessels. This action is crucial in reducing blood pressure and alleviating conditions such as angina pectoris. The compound releases nitric oxide (NO) upon metabolism, which relaxes smooth muscle cells in the vascular system, leading to increased blood flow and decreased myocardial oxygen demand.

1. Cardiovascular Effects

This compound has been studied for its efficacy in managing cardiovascular diseases. A randomized controlled trial demonstrated that this compound significantly improved exercise tolerance in patients with stable angina compared to a placebo group .

2. Interaction with Coenzyme Q10

Research indicates that this compound may interact beneficially with Coenzyme Q10 (CoQ10), a compound known for its role in cellular energy production and antioxidant defense. In a clinical study, the combination of this compound and CoQ10 showed enhanced therapeutic effects in heart failure patients, suggesting a synergistic relationship that could improve patient outcomes .

Case Study 1: Efficacy in Heart Failure

A notable case study involved patients with chronic heart failure who were treated with this compound alongside standard therapy. Results indicated significant improvements in left ventricular function and overall quality of life metrics after 12 weeks of treatment. The study emphasized the importance of this compound in enhancing exercise capacity and reducing hospitalization rates due to heart failure exacerbations .

Case Study 2: Angina Management

In another case study focusing on angina management, patients receiving this compound exhibited a marked reduction in anginal episodes and improved exercise performance over a six-month period. The findings suggested that this compound not only alleviated symptoms but also contributed to better long-term cardiovascular health outcomes .

Research Findings

Recent studies have quantitatively assessed the biological activity of this compound through various parameters:

| Study | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 150 patients | 12 weeks | Significant improvement in exercise tolerance and reduced anginal episodes |

| CoQ10 Interaction Study | 100 patients | 8 weeks | Enhanced cardiac function and quality of life metrics |

| Longitudinal Heart Failure Study | 200 patients | 6 months | Reduced hospitalization rates and improved left ventricular function |

These findings underscore the potential of this compound as an effective therapeutic agent in cardiovascular medicine.

Properties

IUPAC Name |

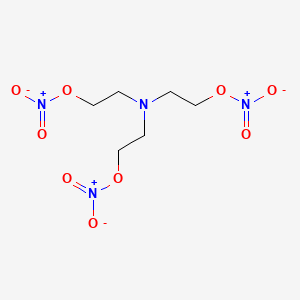

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O9/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKQNAWCHQMZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

588-42-1 (phosphate[1:2]) | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023722 | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7077-34-1 | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, 1,1′,1′′-trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7077-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolnitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trolnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLNITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9M85U075P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.